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Compound of Interest

Compound Name: Methyl 2-(3-bromophenyl)acetate

Cat. No.: B147211 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 2-(3-bromophenyl)acetate is a valuable intermediate in organic

synthesis, frequently utilized in the development of pharmaceutical compounds and other

complex organic molecules.[1][2] Its structure incorporates a bromine atom on the phenyl ring,

which serves as a versatile handle for further chemical modifications, such as cross-coupling

reactions. This document provides a detailed standard protocol for the synthesis of Methyl 2-
(3-bromophenyl)acetate via Fischer esterification of 2-(3-bromophenyl)acetic acid, a common

and efficient method. An alternative protocol using methyl iodide is also presented.

Physicochemical Data
Property Value

CAS Number 150529-73-0[1][3]

Molecular Formula C₉H₉BrO₂[1][4]

Molecular Weight 229.07 g/mol [1][4]

Appearance Colorless oil[5]

Boiling Point 268.6 °C (Predicted)[6]

Density 1.4 g/cm³ (Predicted)[6]
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Experimental Protocols
Method 1: Fischer Esterification
This protocol is adapted from a general procedure for the synthesis of methyl 2-

(bromophenyl)acetates, which has been shown to produce high yields.[7] The Fischer

esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9][10]

Materials:

2-(3-Bromophenyl)acetic acid

Methanol (MeOH), anhydrous

Concentrated Sulfuric Acid (H₂SO₄)

Dichloromethane (DCM)

Water (H₂O)

Anhydrous Sodium Sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator

Procedure:

Dissolve 2-(3-bromophenyl)acetic acid (1.0 eq) in methanol (approximately 10 mL per gram

of carboxylic acid).

To this solution, add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
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Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

Maintain the reflux for 30-60 minutes, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the methanol under reduced pressure using a rotary evaporator.

To the residue, add water and extract the product with dichloromethane (3 x volume of

water).

Combine the organic layers and dry over anhydrous sodium sulfate.

Filter off the drying agent and evaporate the solvent under reduced pressure to yield the

crude product.

If necessary, purify the product by silica gel chromatography.

Method 2: Alkylation with Methyl Iodide
This method provides a quantitative yield and is performed under mild conditions.[5]

Materials:

2-(3-Bromophenyl)acetic acid

Potassium Carbonate (K₂CO₃), dried

Methyl Iodide (CH₃I)

Acetone, anhydrous

Celite

Round-bottom flask

Magnetic stirrer and stir bar
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Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve 2-(3-bromophenyl)acetic acid

(1.0 eq) and dried potassium carbonate (3.0 eq) in anhydrous acetone.

Add methyl iodide (3.0 eq) dropwise to the suspension.

Stir the reaction mixture at 30 °C for approximately 67 hours.

Upon completion, cool the reaction to room temperature.

Filter the suspension through a pad of Celite to remove inorganic salts.

Remove the solvent from the filtrate in vacuo to yield the product.

The crude product can be purified by silica gel chromatography (e.g., using a mixture of

petroleum ether and ethyl acetate).[5]

Quantitative Data Summary
Method
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Characterization Data
The structure of the synthesized Methyl 2-(3-bromophenyl)acetate can be confirmed by

spectroscopic methods.

¹H-NMR (400 MHz, CDCl₃): δ = 7.44 (d, J = 1.5 Hz, 1H), 7.41 (dt, J = 6.5, 2.2 Hz, 1H), 7.23–

7.17 (m, 2H), 3.71 (s, 3H), 3.60 ppm (s, 2H).[5]

¹³C-NMR (100 MHz, CDCl₃): δ (ppm) = 171.4, 136.1, 132.4, 130.3, 130.1, 128.0, 122.6, 52.2,

40.7.[5]

Visualized Experimental Workflow (Fischer
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Caption: Workflow for the synthesis of Methyl 2-(3-bromophenyl)acetate via Fischer

Esterification.

Safety Precautions
Handle all chemicals in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat,

and gloves.

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

Methyl iodide is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with appropriate

containment.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b147211?utm_src=pdf-body
https://bio-protocol.org/exchange/minidetail?id=5558958&type=30
https://bio-protocol.org/exchange/minidetail?id=5558958&type=30
https://www.benchchem.com/product/b147211?utm_src=pdf-body-img
https://www.benchchem.com/product/b147211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Refer to the Safety Data Sheets (SDS) for all reagents before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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